1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid" is a molecule that incorporates both oxadiazole and triazole rings. These heterocyclic structures are known for their relevance in medicinal chemistry due to their biological activity and potential use in drug design. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can be found in various pharmacologically active compounds. Similarly, the triazole ring is a five-membered heterocycle with three nitrogen atoms, often used in the design of peptidomimetics and biologically active compounds .
Synthesis Analysis
The synthesis of related oxadiazole and triazole compounds has been explored in several studies. For instance, a general synthesis of N-protected primary α-amino 1,3,4-oxadiazoles has been achieved through a three-component Ugi-type reaction involving N-carbamoyl imines, N-isocyaniminotriphenylphosphorane (NIITP), and carboxylic acids . This method has demonstrated broad scope and versatility, including the late-stage functionalization of drug molecules and divergent derivatizations. Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate has been developed, showcasing a one-pot process that yields the desired triazoles in good to excellent yields . Furthermore, a ruthenium-catalyzed synthesis protocol has been established for 5-amino-1,2,3-triazole-4-carboxylates, which are key intermediates for triazole-based scaffolds and can be used to create compounds with biological activity, such as HSP90 inhibitors .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of two heterocyclic rings: the oxadiazole and the triazole. These rings are known for their conformational rigidity and ability to engage in various non-covalent interactions, such as hydrogen bonding, which can be crucial for binding to biological targets. The presence of amino groups in the structure suggests potential for further functionalization or participation in hydrogen bonding .
Chemical Reactions Analysis
Compounds containing oxadiazole and triazole rings can undergo a variety of chemical reactions. For example, oxadiazoles can be synthesized through cyclization reactions and can participate in further functionalization reactions, such as the Ugi-type reaction mentioned earlier . Triazoles, on the other hand, can be synthesized through cycloaddition reactions, such as the ruthenium-catalyzed cycloaddition, and can undergo the Dimroth rearrangement, which can be a concern when designing triazole-based compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole and triazole derivatives are influenced by their heterocyclic structures. These compounds typically exhibit good stability and can have varied solubility depending on the substituents attached to the rings. The presence of amino groups and carboxylic acid functionalities in the compound suggests potential for ionization, which can affect solubility and bioavailability. The methoxymethyl group may contribute to the lipophilicity of the compound, potentially influencing its ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates unique reactivity in chemical synthesis. In a study by Sergievskii et al. (2002), reactions of similar compounds, particularly 4-aminofurazan-3-carboxylic acid iminoester, with various nucleophiles resulted in the formation of diverse oxadiazole derivatives. These reactions underline the potential of the compound in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Sergievskii et al., 2002).
Antibacterial Applications
The antibacterial properties of related compounds were explored by Brahmayya et al. (2018), who synthesized derivatives starting from triazole-3-carboxylic acid. The synthesized compounds exhibited antibacterial activity, suggesting the potential of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in developing new antibacterial agents (Brahmayya et al., 2018).
Energetic Materials
In the field of energetic materials, compounds related to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid have been investigated. Storey et al. (2011) researched energetic materials for use with a triazole cured binder system, indicating the potential of such compounds in high-energy applications (Storey et al., 2011).
Propiedades
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O4/c1-16-2-3-4(7(14)15)9-12-13(3)6-5(8)10-17-11-6/h2H2,1H3,(H2,8,10)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCNFXUMJZQACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=NON=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360904 | |
Record name | ST055661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
312496-15-4 | |
Record name | ST055661 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.